molecular formula C35H52O B14585151 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one CAS No. 61314-27-0

1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one

Cat. No.: B14585151
CAS No.: 61314-27-0
M. Wt: 488.8 g/mol
InChI Key: BOCIIKYCHPWHRV-UHFFFAOYSA-N
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Description

1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one is an organic compound known for its unique structure, which includes a fluorenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one typically involves the following steps:

    Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions starting from fluorene. This involves halogenation, followed by alkylation to introduce the hexylundecyl chain.

    Coupling with Pentanone: The fluorenyl intermediate is then coupled with pentanone under specific conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl alcohols.

    Substitution: Formation of halogenated fluorenyl compounds.

Scientific Research Applications

1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one
  • 1-[7-(5-Octylundecyl)-9H-fluoren-2-YL]pentan-1-one

Uniqueness: 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it distinct from other fluorenyl derivatives with different alkyl chains.

Properties

CAS No.

61314-27-0

Molecular Formula

C35H52O

Molecular Weight

488.8 g/mol

IUPAC Name

1-[7-(5-hexylundecyl)-9H-fluoren-2-yl]pentan-1-one

InChI

InChI=1S/C35H52O/c1-4-7-10-12-16-28(17-13-11-8-5-2)18-14-15-19-29-21-23-33-31(25-29)27-32-26-30(22-24-34(32)33)35(36)20-9-6-3/h21-26,28H,4-20,27H2,1-3H3

InChI Key

BOCIIKYCHPWHRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)CCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC

Origin of Product

United States

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